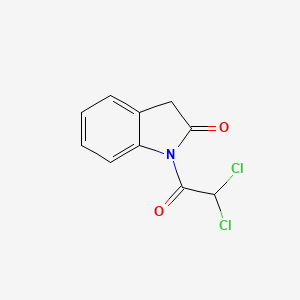
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound with the molecular formula C21H24ClNO It is known for its unique structure, which includes a furan ring substituted with diphenyl groups and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride typically involves multi-step organic reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method yields the desired compound with good to high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine hydrochloride
- 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Uniqueness
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of both diphenyl and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
443-55-0 |
|---|---|
Fórmula molecular |
C21H24ClNO |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
3-(2,5-diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)15-9-14-19-16-20(17-10-5-3-6-11-17)23-21(19)18-12-7-4-8-13-18;/h3-8,10-13,16H,9,14-15H2,1-2H3;1H |
Clave InChI |
UWHMTVUXSZNXJQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


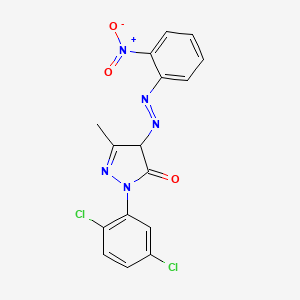

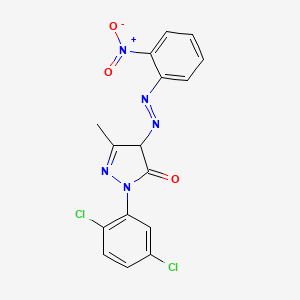

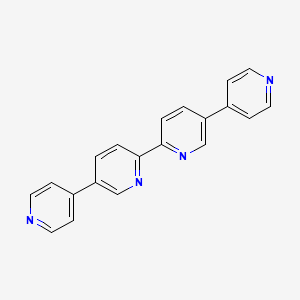
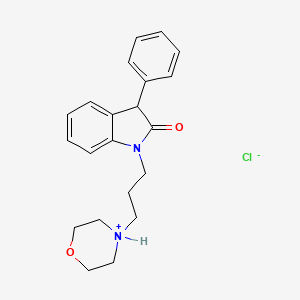

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
